

BKIDC-1553: A Selective Glycolysis Inhibitor for Advanced Prostate Cancer

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Compound of Interest

Compound Name: BKIDC-1553

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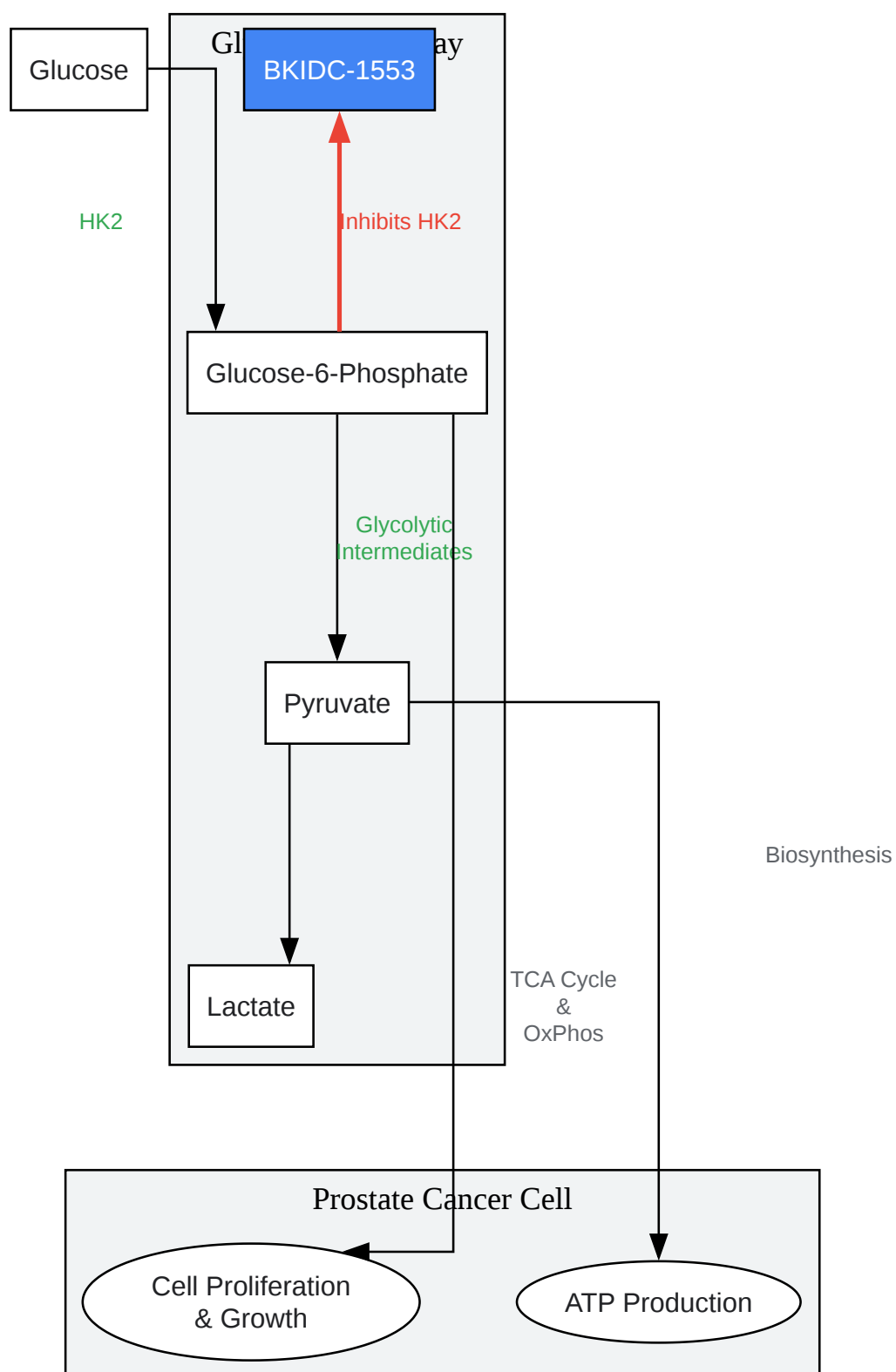
Introduction

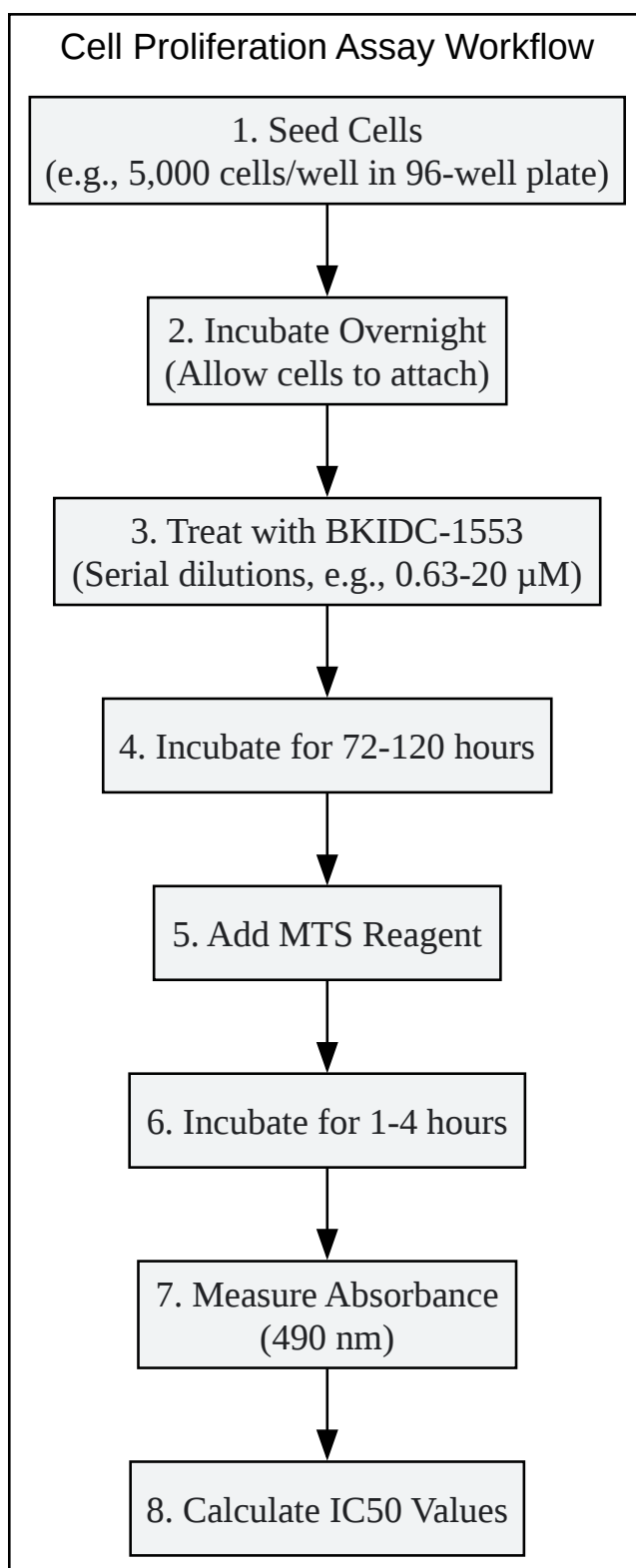
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, with resistance to current therapies necessitating novel therapeutic strategies.^{[1][2]} A hallmark of advanced prostate cancer progression is a metabolic shift towards a highly glycolytic phenotype, often referred to as the Warburg effect.^{[1][3]} This reliance on glycolysis for rapid energy and biomass production presents a therapeutic vulnerability. **BKIDC-1553** is a novel, orally bioavailable small molecule that selectively inhibits glycolysis in prostate cancer cells, demonstrating potent anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of **BKIDC-1553**, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action: Selective Inhibition of Hexokinase 2

BKIDC-1553 exerts its anti-glycolytic and anti-cancer effects through the selective inhibition of Hexokinase 2 (HK2), a key rate-limiting enzyme in the glycolysis pathway.^{[1][2][4]} HK2 is frequently overexpressed in cancer cells and is crucial for sustaining the high glycolytic rate required for tumor growth.^[1] The inhibitory action of **BKIDC-1553** leads to a rapid cessation of glycolytic flux, depleting the cancer cells of essential energy and metabolic intermediates.^[5]

The proposed signaling pathway for **BKIDC-1553**'s action is illustrated below:





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